Azidodantrolene is a synthetic compound derived from dantrolene, primarily recognized for its role in treating malignant hyperthermia and certain muscle disorders. As a photoaffinity analogue, azidodantrolene is utilized in research to identify binding sites and mechanisms of action related to dantrolene's therapeutic effects. This compound features a unique azido group that enhances its reactivity and utility in biochemical assays.
Azidodantrolene is synthesized from dantrolene, which is a muscle relaxant that acts on the ryanodine receptor, a critical component in calcium release from the sarcoplasmic reticulum in muscle cells. The synthesis of azidodantrolene involves modifications to the dantrolene structure, specifically the introduction of an azido group to facilitate its application in photoaffinity labeling experiments .
Azidodantrolene belongs to the class of compounds known as dantrolene analogues. It is classified as a pharmacological agent with specific applications in pharmacological research, particularly in studies involving calcium signaling and muscle physiology.
The synthesis of azidodantrolene typically involves a multi-step chemical process that includes:
The synthesis may utilize palladium-catalyzed cross-coupling reactions, which are common methods for attaching azido groups to aromatic compounds. The specific reaction conditions, such as temperature and solvent choice, are optimized to achieve maximum yield and purity .
Azidodantrolene retains the core structure of dantrolene but features an azido substituent that alters its chemical properties and reactivity. The molecular formula can be represented as C₁₄H₁₈N₄O₅S, where the presence of the azido group introduces unique characteristics that are exploited in biochemical applications.
Azidodantrolene participates in several key reactions:
The efficiency of these reactions depends on factors such as light intensity for photoactivation and the presence of catalysts for cycloaddition processes.
Azidodantrolene’s mechanism is closely related to that of dantrolene. It binds to ryanodine receptors on the sarcoplasmic reticulum, inhibiting excessive calcium release during muscle contraction. This action helps stabilize calcium dynamics within muscle cells.
Research indicates that azidodantrolene can effectively label specific binding sites on ryanodine receptors, providing insights into how dantrolene modulates calcium signaling pathways .
Azidodantrolene is primarily used in:
Dantrolene sodium stands as a clinically critical therapeutic agent for malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by volatile anesthetics in susceptible individuals. Its primary mechanism involves direct suppression of pathological calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle by targeting the ryanodine receptor type 1 (RyR1) [2] [4]. As the only specific antidote for MH, dantrolene functions by interrupting excitation-contraction coupling through allosteric modulation of RyR1, thereby preventing uncontrolled calcium release and the subsequent hypermetabolic cascade [2] [6]. Biochemically, dantrolene is a hydantoin derivative that lacks antiepileptic properties but possesses unique skeletal muscle selectivity, distinguishing it from other muscle relaxants that target neuromuscular junctions [4] [8].
The therapeutic significance of dantrolene is underscored by its ability to reduce mortality from MH from approximately 90% to less than 10% since its clinical adoption [2] [7]. This efficacy stems from its action on RyR1, a massive (~2.2 MDa) tetrameric calcium release channel that serves as the primary conduit for SR calcium efflux during skeletal muscle excitation-contraction coupling. Importantly, while all three mammalian RyR isoforms (RyR1, RyR2, RyR3) share significant structural homology (63-67% sequence identity) and contain nearly identical dantrolene-binding sequences, dantrolene exhibits striking isoform selectivity: it potently inhibits RyR1 and, to a lesser extent, RyR3 channels, but shows minimal activity toward RyR2 under physiological conditions [2] [3] [7]. This selectivity occurs despite the presence of analogous residues in the putative binding region across isoforms, suggesting complex structural determinants beyond simple sequence alignment.
Table 1: Ryanodine Receptor Isoforms and Disease Associations
Isoform | Primary Tissue Expression | Associated Channelopathies | Dantrolene Sensitivity |
---|---|---|---|
RyR1 | Skeletal muscle | Malignant hyperthermia (MH), Central core disease (CCD), Multi-minicore disease (MMD) | High |
RyR2 | Cardiac muscle, Brain | Catecholaminergic polymorphic ventricular tachycardia (CPVT1), Arrhythmogenic right ventricular dysplasia type 2 (ARVC/D2) | Low (Pathology-dependent) |
RyR3 | Diverse tissues (brain, smooth muscle, diaphragm) | Gender dysphoria?, Alzheimer's disease? | Moderate |
The molecular basis of MH involves gain-of-function mutations in RyR1 (over 230 identified single-point mutations) that render the channel hypersensitive to triggering agents like halothane and caffeine [2] [9]. These mutations cluster in three major regions: the N-terminal domain (residues 1-600), the central domain (residues 2100-2500), and the C-terminal channel-forming domain (residues 3800-C-terminus) [2] [10]. Dantrolene counteracts this hypersensitivity by stabilizing the closed state of the channel, reducing the frequency and duration of channel openings without affecting single-channel conductance [3] [6]. However, the precise binding site and structural mechanism of dantrolene's action remained elusive for decades due to technical limitations in probing this massive, membrane-embedded channel complex. This knowledge gap hampered efforts to develop improved therapeutic agents targeting RyR dysfunction in MH and other calcium-related disorders.
The development of azidodantrolene ([³H]azidodantrolene) emerged from critical methodological limitations in studying dantrolene-RyR interactions. Conventional biochemical approaches could not precisely map dantrolene's binding site due to the compound's low water solubility, moderate binding affinity, and the inherent complexity of isolating RyR1 in its native conformation [5] [6]. To overcome these barriers, researchers designed azidodantrolene as a photoactivatable molecular probe by strategically incorporating an azide (-N₃) group onto the dantrolene scaffold [5]. This modification created a compound that retains pharmacological activity while gaining the crucial ability to form irreversible covalent bonds with its molecular target upon UV irradiation—a process termed photoaffinity labeling.
The synthetic strategy involved a multi-step process to achieve high specific radioactivity essential for detecting labeled proteins within complex membrane preparations. Key steps included the custom synthesis of 100% tritium-labeled lithium triethylborotritide for reduction, followed by manganese(IV) oxide oxidation to create the aldehyde precursor with high specific activity [5]. The final [³H]azidodantrolene sodium salt exhibited a specific radioactivity of 24.4 Ci/mmol (approximately 85% of theoretical maximum), sufficient for detection via fluorography after SDS-PAGE separation [5]. NMR spectroscopy confirmed that >95% of the tritium label resided at the imine position, preserving the molecule's structural and electronic similarity to native dantrolene [5].
Table 2: Key Characteristics of Azidodantrolene as a Photoaffinity Probe
Property | Specification | Significance |
---|---|---|
Chemical Modification Site | Introduction of azide group and tritium label | Enables photoactivation and radioactive detection |
Specific Radioactivity | 24.4 Ci/mmol | Allows sensitive detection of labeled proteins |
Pharmacological Activity | Retains ability to inhibit RyR1 | Ensures binding to physiologically relevant site |
Photoactivation Trigger | UV light (~254-365 nm) | Permits precise temporal control of covalent binding |
Covalent Bond Formation | Reactive nitrene intermediate insertion | Creates irreversible linkage to binding site residues |
The structural fidelity of azidodantrolene was validated through competitive binding assays with native dantrolene, confirming that it specifically labeled the same molecular target in skeletal muscle sarcoplasmic reticulum membranes [5] [6]. Crucially, heterologous expression experiments demonstrated that RyR1 alone was sufficient for specific [³H]azidodantrolene labeling, indicating that muscle-specific factors were not required for this ligand-receptor interaction [6]. This finding was instrumental in enabling subsequent molecular characterization using recombinant systems. The probe's development represented a methodological breakthrough by combining the target specificity of dantrolene with the molecular precision of photoaffinity labeling, creating a powerful tool for mapping calcium release channel pharmacology at the atomic level.
Azidodantrolene served as the definitive molecular tool that identified RyR1 as the primary physiological target of dantrolene and mapped its binding site with amino acid resolution. Initial photo-crosslinking experiments using skeletal muscle sarcoplasmic reticulum membranes revealed a single specifically labeled protein of approximately 160 kDa that was immunologically cross-reactive with polyclonal anti-RyR antibodies [5]. This finding provided the first direct biochemical evidence that the RyR1 channel complex contained the dantrolene binding domain, resolving longstanding debates about dantrolene's precise molecular target [5] [6]. Further refinement using proteolytic fragmentation and epitope mapping localized the binding site to the N-terminal region (amino acids 1-1400) of RyR1 [6].
The critical breakthrough came when synthetic domain peptides of RyR1 were employed as potential drug-binding site mimics in photoaffinity labeling experiments. Only peptides DP1 and DP1-2s, containing the amino acid sequence corresponding to RyR1 residues 590-609, were specifically labeled by [³H]azidodantrolene [1] [6]. This 20-amino acid segment (⁵⁹⁰LGGVPRRVKPRVHFSVALE⁶⁰⁹) was thus identified as the core dantrolene-binding sequence. Confirmation came from monoclonal antibody studies: an anti-RyR1 antibody that recognized this exact sequence inhibited [³H]azidodantrolene photolabeling of both full-length RyR1 and its N-terminal fragment in sarcoplasmic reticulum vesicles [1] [6]. This established that the dantrolene-binding site and the antibody epitope were structurally equivalent.
The functional significance of this binding site emerged from studies of MH mutations. Residues 590-609 reside within a critical regulatory region of RyR1 known to harbor several MH-associated mutations (e.g., R615C in pigs, corresponding to human R614C) [6] [9]. These mutations destabilize the channel's closed state, increasing its sensitivity to activation by Ca²⁺, caffeine, and volatile anesthetics while decreasing inhibition by Mg²⁺ and physiological concentrations of Ca²⁺ [9]. Dantrolene binding to residues 590-609 counteracts this destabilization, explaining its therapeutic efficacy in MH. The binding mechanism involves allosteric modulation rather than direct channel block: dantrolene binding increases the dissociation constant (Kd) of [³H]ryanodine binding approximately 3-fold, effectively reversing the decreased Kd caused by MH mutations [3]. This action reflects dantrolene's selective decrease in the apparent affinity of RyR1 activation sites for Ca²⁺ relative to Mg²⁺ [3].
Table 3: Research Techniques Enabled by Azidodantrolene and Key Discoveries
Methodology | Application with Azidodantrolene | Key Discovery |
---|---|---|
Photoaffinity Labeling | Covalent tagging of RyR1 in SR membranes | Identified ~160 kDa RyR1 fragment as binding target |
Domain Peptide Mapping | Screening synthetic RyR1 peptides | Localized binding to residues 590-609 |
Epitope Competition | Anti-RyR1 monoclonal antibody blocking | Confirmed binding site specificity |
Heterologous Expression | Labeling of recombinant RyR1 in non-muscle cells | Established sufficiency of RyR1 for binding |
Comparative Isoform Analysis | Cross-linking with different RyR isoforms | Explained isoform selectivity (RyR1/RyR3 vs. RyR2) |
The discovery of the dantrolene-binding site had profound implications for understanding calcium signaling pathologies beyond MH. While the binding sequence is nearly identical across all three RyR isoforms, functional studies using azidodantrolene revealed why RyR2 remains insensitive under physiological conditions: the cardiac isoform likely adopts a distinct conformation that either sterically hinders dantrolene access or lacks critical allosteric coupling elements [2] [7]. However, under pathological conditions such as heart failure or certain arrhythmias, RyR2 may undergo post-translational modifications (e.g., phosphorylation) that alter its conformation and confer dantrolene sensitivity [2] [7] [10]. This insight has stimulated research into repurposing dantrolene analogs for cardiac conditions involving calcium mishandling.
Azidodantrolene thus provided the structural foundation for developing next-generation RyR modulators. The precise mapping of residues 590-609 enabled structure-based drug design efforts targeting this region. Recent structural studies suggest this domain functions as an ADP sensor and stabilization module, with dantrolene acting to prevent pathological channel activation by enhancing this stabilizing interaction [6]. Furthermore, azidodantrolene's success demonstrated the utility of photoaffinity labeling for mapping drug-binding sites in massive, structurally complex membrane proteins that resisted conventional structural approaches, paving the way for similar studies on other challenging therapeutic targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7